molecular formula C9H8Br2OS2 B1621040 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol CAS No. 262291-90-7

2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol

Cat. No.: B1621040
CAS No.: 262291-90-7
M. Wt: 356.1 g/mol
InChI Key: XPGFLOLINYWQGV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol is a chemical compound with the molecular formula C9H8Br2OS2 and a molecular weight of 356.1 g/mol . This compound features a phenol group substituted with two bromine atoms at the 2 and 6 positions and a 1,3-dithiolan-2-yl group at the 4 position. The presence of bromine atoms and the dithiolan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol typically involves the bromination of 4-(1,3-dithiolan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like zinc dust or sodium borohydride (NaBH4) in solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Formation of substituted phenols with various functional groups.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

    Reduction Reactions: Formation of debrominated phenol derivatives.

Scientific Research Applications

2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its brominated phenol structure which can interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenol group can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The dithiolan ring can also interact with thiol groups in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dithiolan-2-yl)phenol: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    2,6-Dibromo-4-methylphenol: Lacks the dithiolan ring, affecting its biological activity and chemical reactivity.

    2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of the dithiolan ring, leading to different chemical and biological properties.

Uniqueness

2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol is unique due to the presence of both bromine atoms and the dithiolan ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2OS2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGFLOLINYWQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC(=C(C(=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372484
Record name 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262291-90-7
Record name 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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